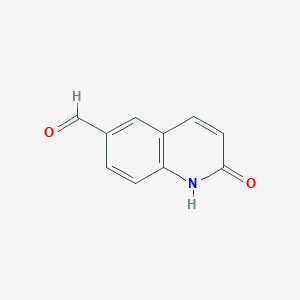![molecular formula C40H28N2 B3301307 9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl- CAS No. 908147-48-8](/img/structure/B3301307.png)
9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-
概要
説明
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-]: is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . This compound is particularly interesting due to its extended conjugation length, which enhances its electronic properties .
準備方法
The synthesis of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst, a base, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
科学的研究の応用
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities.
作用機序
The mechanism of action of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions . These interactions can influence the electronic properties of the compound, making it effective in applications like OLEDs and OSCs . In biological systems, carbazole derivatives can inhibit enzymes or interact with DNA, leading to their pharmacological effects .
類似化合物との比較
Similar compounds include other carbazole derivatives like:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs due to its high triplet energy.
2-(9H-Carbazol-9-yl)ethanol: Used in the synthesis of various carbazole-based materials.
Compared to these compounds, 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] offers unique advantages in terms of its extended conjugation length and enhanced electronic properties, making it particularly suitable for advanced material science and electronic applications .
特性
IUPAC Name |
3-ethenyl-9-[4-[4-(3-ethenylcarbazol-9-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2/c1-3-27-13-23-39-35(25-27)33-9-5-7-11-37(33)41(39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)42-38-12-8-6-10-34(38)36-26-28(4-2)14-24-40(36)42/h3-26H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKGRCOQYGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=C)C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727082 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908147-48-8 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3301300.png)





![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
